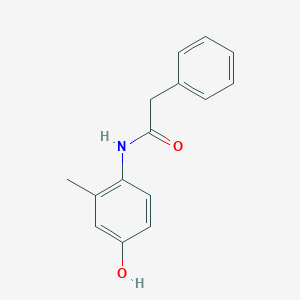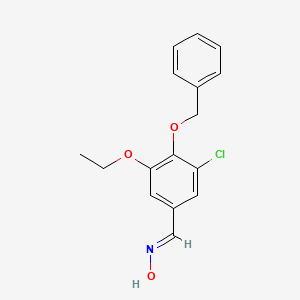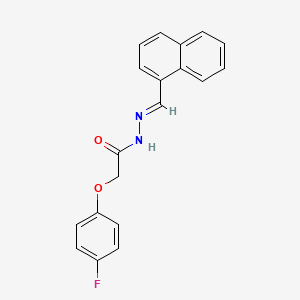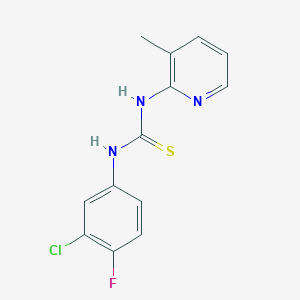
N-(4-hydroxy-2-methylphenyl)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of N-(4-hydroxyphenyl)acetamide, a closely related compound, has been achieved through a one-pot reductive carbonylation of nitrobenzene catalyzed by Pd(II)-complexes, demonstrating a sustainable approach with a selectivity of 85 mol% under optimized conditions (A. Vavasori, Marco Capponi, L. Ronchin, 2023). Another synthesis method involves the acetylation, esterification, and ester interchange steps using N-methylaniline and chloracetyl chloride, achieving a total yield of 88.0% (Z. Zhong-cheng, Shu Wan-yin, 2002).
Molecular Structure Analysis
Extensive spectroscopic investigations, including Fourier transform infrared (FTIR) and FT-Raman spectra, have been carried out to determine the structural and thermodynamical characteristics of compounds closely related to N-(4-hydroxy-2-methylphenyl)-2-phenylacetamide. These studies provide insight into the steric influence of methyl groups on the characteristic frequencies of the amide group (V. Arjunan, P. Ravindran, K. Subhalakshmi, S. Mohan, 2009).
Chemical Reactions and Properties
Research into derivatives of N-(2-hydroxyphenyl)acetamide has shown a broad spectrum of antibacterial and antifungal activities, indicating the potential for chemical modifications to enhance these properties (Tugba Ertan et al., 2007). Additionally, the synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide has been explored, revealing interesting structural and reactivity patterns (A. Nikonov et al., 2016).
Physical Properties Analysis
The crystal structure analysis of N-(2-Methylphenyl)acetamide, a compound structurally similar to N-(4-hydroxy-2-methylphenyl)-2-phenylacetamide, has been conducted to understand its conformation and bond parameters, providing a basis for the physical properties analysis (B. Gowda et al., 2007).
Chemical Properties Analysis
Silylation reactions involving N-(2-hydroxyphenyl)acetamide have been investigated, leading to the formation of silaheterocyclic benzoxazasiloles and benzodioxazasilepines, showcasing the compound's reactivity towards organometallic reagents and the resulting chemical properties (N. Lazareva et al., 2017).
properties
IUPAC Name |
N-(4-hydroxy-2-methylphenyl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11-9-13(17)7-8-14(11)16-15(18)10-12-5-3-2-4-6-12/h2-9,17H,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCOVXXFVUENFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7173138 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(benzylthio)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5535342.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5535361.png)
![N-ethyl-2-(3-methoxyphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5535364.png)
![3-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5535368.png)
![4-[2-(2-furylmethylene)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B5535378.png)


![N-(4-methoxyphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5535403.png)
![4-[(1R*,3S*)-1,3-dihydroxy-7-azaspiro[3.5]non-7-yl]-1-(4-fluorophenyl)-4-oxobutan-1-one](/img/structure/B5535409.png)
![N-[(1R,2R)-2-(acetylamino)-2,3-dihydro-1H-inden-1-yl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5535425.png)
![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)ethanesulfonamide](/img/structure/B5535430.png)

![3-isobutyl-N-methyl-N-[2-(trifluoromethyl)benzyl]-5-isoxazolecarboxamide](/img/structure/B5535443.png)